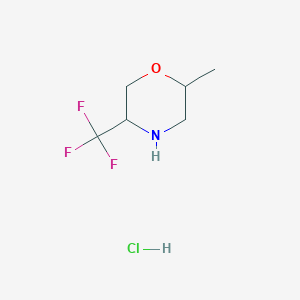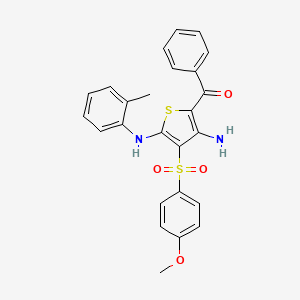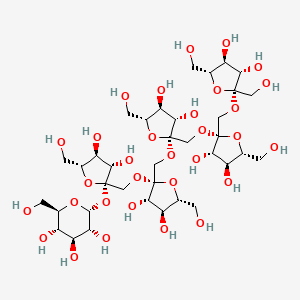
1,1,1,1-Kestohexaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,1-Kestohexaose, commonly referred to as 1-kestose, is a trisaccharide composed of two fructose residues bound to sucrose through β2-1 bonds. It is a structural component of fructo-oligosaccharides and is known for its prebiotic effects, particularly in influencing the intestinal microbiota .
Synthesis Analysis
The synthesis of 1-kestose has been achieved through the action of fructosyltransferase enzymes. In one study, a sucrose-inducible secretory sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus was used to catalyze the transfer of fructosyl units from sucrose to produce 1-kestose . Another approach utilized β-fructofuranosidase from Aspergillus japonicus to produce 1-kestose from cane sugar molasses, with sucrose acting as both the fructosyl donor and acceptor .
Molecular Structure Analysis
Conformational analysis of 1-kestose has been performed using molecular mechanics and NMR spectroscopy. The central fructofuranose ring in 1-kestose was found to take a different form from that observed in the crystal structure of the compound, suggesting that the crystallization process may influence the ring's conformation .
Chemical Reactions Analysis
1-kestose can undergo various chemical reactions, including halogenation. The Appel reaction has been applied to the primary alcohol groups of 1-kestose, resulting in the synthesis of trihalogenated derivatives. This reaction involves the use of carbon tetrahalide and triphenylphosphine, followed by acetylation to produce per-O-acetylated forms of the halogenated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-kestose and related sugars have been studied through molecular dynamics simulations. These studies have shown that the preferred conformation of these sugars in aqueous solution is an extended chain structure, with less populated conformers including quasi-cyclic structures . NMR studies on the diastereomeric 1-deoxy-d-ketohexoses, which are structurally related to 1-kestose, have revealed that the equilibrium between open-chain ketones and cyclic forms varies considerably among the diastereomers .
Relevant Case Studies
A study on the effects of 1-kestose on the intestinal microbiota of cats showed that its administration increased the abundance of butyrate-producing bacteria as well as bifidobacteria, suggesting its potential as a prebiotic . Another study reported the production of 1-kestose in transgenic yeast expressing a fructosyltransferase from Aspergillus foetidus, highlighting the potential for biotechnological production of this trisaccharide .
Wissenschaftliche Forschungsanwendungen
Nutritional Effects and Food Composition
- Nutritional Benefits : FOS like 1-kestose are recognized for their potential nutritional effects. They are prevalent in many plants and contribute to the dietary fiber content in foods (Campbell et al., 1997).
- Food and Feed Composition : An ion chromatographic method was developed to measure FOS in food and feed ingredients, helping to understand their distribution in the human and animal diet (Campbell et al., 1997).
Analytical Methods
- Spectrophotometric Detection : A new spectrophotometric method for detecting keto sugars like ketohexose, which can be present in esters or polymers of 1,1,1,1-Kestohexaose, has been developed, enhancing the analysis of such compounds (Dische & Borenfreund, 1951).
Enzymatic Production and Applications
- Enzymatic Production : The enzymatic production of 1-kestose by Aspergillus phoenicis, involving sucrose-1F-fructosyltransferase, shows potential for industrial applications (Balken et al., 1991).
- Rare Disaccharide Production : Research on sucrose phosphorylase activity towards ketohexoses, including the production of unique disaccharides, opens doors for new functional food ingredients (Morimoto et al., 2015).
Characterization and Utilization in Beverages
- Characterization in Grape Juices and Wines : The presence of 1-kestose and other oligosaccharides in grape juices and wines has been validated, suggesting their potential as functional beverages due to prebiotic properties (Santos Lima et al., 2019).
Fructosyl Transfer Studies
- Fructosyl Transfer in Wheat Leaves : Studies on fructosyl transfer between 1-kestose and sucrose in wheat leaves provide insights into plant carbohydrate metabolism (Kanabus et al., 1991).
Safety and Hazards
Wirkmechanismus
Target of Action
1,1,1,1-Kestohexaose is a fructan oligomer . Fructans are polymers of fructose molecules and are known to be involved in various biological functions in plants . The primary targets of 1,1,1,1-Kestohexaose are likely to be enzymes or transporters involved in fructan metabolism .
Mode of Action
As a fructan oligomer, it may interact with its targets by binding to the active sites of enzymes or transporters involved in fructan metabolism . This interaction could potentially alter the activity of these enzymes or transporters, leading to changes in fructan metabolism .
Biochemical Pathways
1,1,1,1-Kestohexaose is involved in the fructan metabolic pathway . Fructans are synthesized from sucrose and serve as reserve carbohydrates in many plants . They are also involved in stress responses, as they can protect plants against drought and cold . The downstream effects of changes in fructan metabolism could therefore include alterations in plant growth, development, and stress responses .
Pharmacokinetics
As a fructan oligomer, it is likely to be water-soluble .
Result of Action
The molecular and cellular effects of 1,1,1,1-Kestohexaose’s action would depend on its specific targets and mode of action . Potential effects could include changes in enzyme activity, alterations in carbohydrate metabolism, and modulation of plant stress responses .
Action Environment
The action, efficacy, and stability of 1,1,1,1-Kestohexaose could be influenced by various environmental factors . For example, temperature, pH, and the presence of other molecules could affect its stability and activity . Additionally, the physiological state of the plant could also influence the compound’s action .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRYDXSZCCQXIF-TWMOFSFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,1-Kestohexaose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)
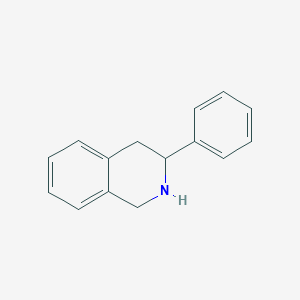
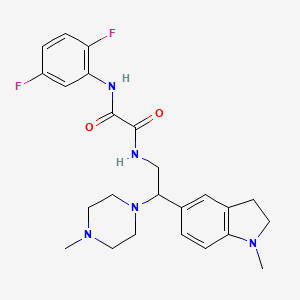
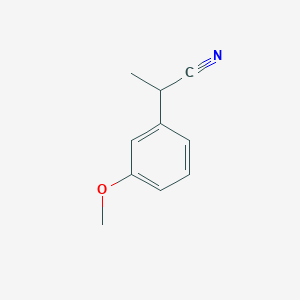
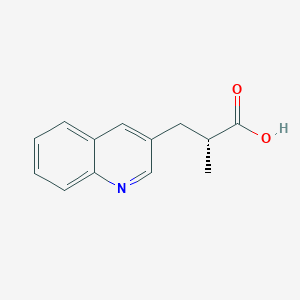
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)
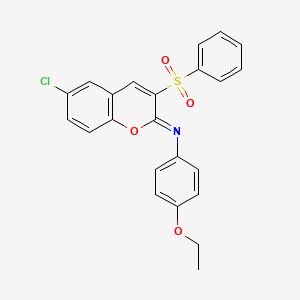
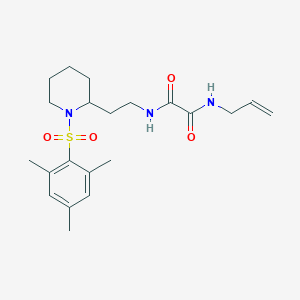
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)
